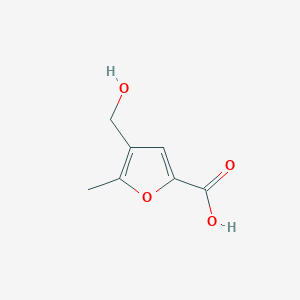
Ácido 4-(hidroximetil)-5-metilfurano-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid is an organic compound with a furan ring structure It is a derivative of furan, containing both a hydroxymethyl group and a carboxylic acid group
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers are exploring its use in developing new pharmaceuticals and therapeutic agents.
Medicine: Due to its potential biological activities, 4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid is being investigated for its role in treating various diseases and conditions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its stability and reactivity make it suitable for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid typically involves the reaction of 5-hydroxymethylfurfural with suitable reagents under controlled conditions. One common method is the oxidation of 5-hydroxymethylfurfural using oxidizing agents such as potassium permanganate or nitric acid. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the conversion.
Industrial Production Methods: Industrial production of 4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Types of Reactions:
Oxidation: 4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid can undergo oxidation reactions to form various derivatives. For example, oxidation with strong oxidizing agents can convert the hydroxymethyl group to a carboxylic acid group, resulting in the formation of 5-methylfuran-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 4-(Hydroxymethyl)-5-methylfuran-2-methanol.
Substitution: The compound can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
- 5-Methylfuran-2,4-dicarboxylic acid (oxidation product).
- 4-(Hydroxymethyl)-5-methylfuran-2-methanol (reduction product).
- Various substituted derivatives (substitution products).
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
5-(Hydroxymethyl)furan-2-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.
5-Methylfuran-2-carboxylic acid: Similar structure but lacks the hydroxymethyl group.
Furan-2-carboxylic acid: Basic furan ring with a carboxylic acid group, lacks both hydroxymethyl and methyl groups.
Uniqueness: 4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
4-(hydroxymethyl)-5-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-4-5(3-8)2-6(11-4)7(9)10/h2,8H,3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRPFOPFFMDNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/new.no-structure.jpg)
![3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid](/img/structure/B2593815.png)
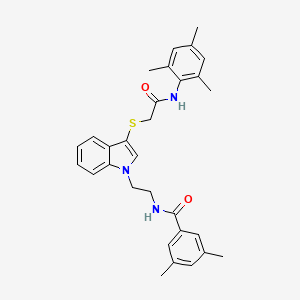
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methylphenyl)carbamate](/img/structure/B2593817.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2593819.png)
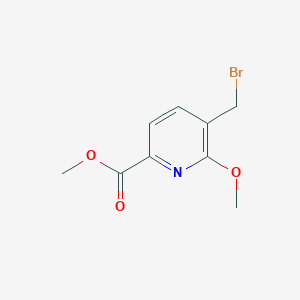
![3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2593821.png)
![methyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2593823.png)
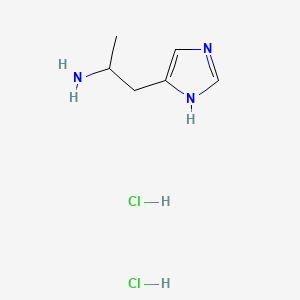
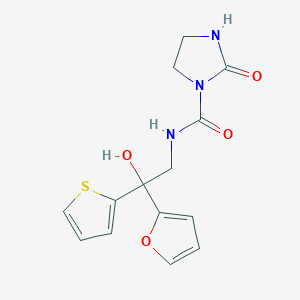
![ETHYL 1-{2-[4-BUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETYL}-3-PIPERIDINECARBOXYLATE](/img/structure/B2593833.png)
![4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2593834.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2593835.png)
